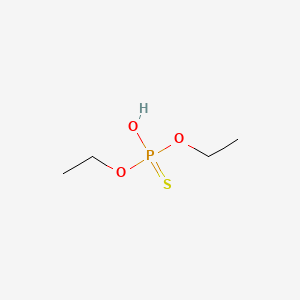

O,O-Diethyl hydrogen thiophosphate

Description

Properties

IUPAC Name |

diethoxy-hydroxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O3PS/c1-3-6-8(5,9)7-4-2/h3-4H2,1-2H3,(H,5,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUWKAXTAVNIJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5852-63-1 (hydrochloride salt), 5871-17-0 (potassium salt) | |

| Record name | O,O-Diethyl phosphorothionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002465658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9052844 | |

| Record name | O,O-Diethyl phosphorothionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diethylthiophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001460 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2465-65-8, 5871-17-0 | |

| Record name | O,O-Diethyl phosphorothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2465-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O,O-Diethyl phosphorothionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002465658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,O-Diethyl phosphorothionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O-DIETHYL PHOSPHOROTHIOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FND2ADQ374 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diethylthiophosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001460 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Alkylation of Thiophosphoric Acids

The reaction of O,O-dialkyl thiophosphoric acids with alkyl halides in the presence of bases represents a foundational method. Ammonium O,O-diethyl thiophosphate, synthesized from diethyl phosphite and sulfur under ammonium bicarbonate, reacts with benzyl halides to yield S-alkylated products exclusively. For example:

Reaction Scheme

Solvent polarity profoundly influences outcomes. In aprotic media (e.g., acetonitrile), S-alkylation dominates due to the thiophosphate anion’s soft nucleophilic character. Conversely, O-acylation occurs with hard electrophiles like benzoyl chloride, underscoring the ambident nature of the thiophosphate anion.

Table 1: Solvent Effects on Alkylation

| Solvent | Dielectric Constant | Product (Yield %) |

|---|---|---|

| Acetonitrile | 37.5 | S-Bn (88%) |

| Methanol | 32.7 | S-Bn (82%) |

| Tetrahydrofuran | 7.6 | S-Bn (75%) |

Thiophosphorylation via Sulfur Transfer

Early routes employed phosphorus pentasulfide (PS) to thiolate phosphate esters. In a patented method, PS reacts with absolute ethanol to form O,O-diethyl dithiophosphate, which undergoes chlorination to yield high-purity O,O-diethyl chlorothiophosphate. Subsequent hydrolysis produces the target thiophosphate:

Industrial Process Overview

-

Dithiophosphate Formation :

-

Chlorination and Purification :

Controlled Cl addition at 30–60°C followed by catalytic post-chlorination (PCl or SOCl) ensures complete conversion. Crystallization and thin-film distillation achieve >99% purity.

Microwave-Assisted Synthesis

One-Pot Solvent-Free Method

A breakthrough involves microwave irradiation of diethyl phosphite, alkyl halides, triethylamine, sulfur, and acidic alumina. This approach eliminates solvents, reduces reaction times (<30 minutes), and enhances yields (Table 2).

Mechanistic Insights

Alumina acts as a solid acid catalyst, polarizing the P–H bond in diethyl phosphite. Sulfur facilitates thiophosphorylation, while microwaves accelerate kinetic processes via dielectric heating.

Table 2: Microwave Synthesis of O,O-Diethyl Hydrogen Thiophosphate

| Alkyl Halide | Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|

| Benzyl bromide | 15 | 92 | 98 |

| Ethyl iodide | 20 | 85 | 95 |

| Allyl chloride | 25 | 78 | 93 |

Industrial-Scale Production Techniques

Catalytic Chlorination Optimization

The patent CN102584892A details a scalable process using PS and ethanol, emphasizing temperature control and catalyst selection. Key parameters include:

-

Catalyst Screening : Phosphorus trichloride (PCl) outperforms triethyl phosphite, reducing chlorination time by 40%.

-

Crystallization Control : Cooling to <10°C precipitates elemental sulfur, which is centrifugally removed to prevent contamination.

Table 3: Industrial Process Metrics

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Chlorination Temp | 90–110°C | +15% |

| Catalyst Loading | 1–5 wt% PCl | +20% |

| Distillation Pressure | 20–30 mmHg | +10% Purity |

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Traditional Alkylation | 75–88 | 90–95 | Moderate | High solvent use |

| Microwave | 78–92 | 93–98 | High | Solvent-free |

| Industrial Chlorination | >99 | >99 | Very High | HS/Cl management |

Microwave synthesis excels in academic settings due to speed and eco-friendliness, while industrial methods prioritize purity and throughput despite higher hazard potential .

Chemical Reactions Analysis

Preparation

O,O-Diethyl hydrogen thiophosphate can be produced by the reaction of phosphorus pentasulfide with ethanol :

Reactions with Bases

This compound reacts with bases to form salts, such as ammonium diethyl dithiophosphate .

Reaction with Metal Oxides

This compound reacts with zinc oxide to produce zinc dithiophosphate, which is utilized as an oil additive :

Alkylation Reactions

O,O'-dialkyl thiophosphoric acids react with alkyl halides in the presence of a base, providing a direct route to phosphorothioates via O,O'-dialkyl thiophosphate anion formation . Studies on the reaction of ambident nucleophile ammonium O,O'-diethyl thiophosphate with benzyl halides and tosylate in different solvents show that only S-alkylation is obtained .

Acylation Reactions

The reaction of triethylammonium O,O'-diethyl thiophosphate with benzoyl chloride gives benzoyl O,O'-diethyl phosphorothioate with O-acylation product .

Hydrolysis and Metabolism

Metabolism of organophosphates, like this compound, occurs principally by oxidation, by hydrolysis via esterases, and by reaction with glutathione. Demethylation and glucuronidation may also occur . Paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates and can inactivate some organophosphates through hydrolysis .

Photochemical Reactions

Thiophosphate can be formed as an intermediate during oxidation chemistry involving phosphite and hypophosphite under UV light and . Thiophosphate (PSO33−) has been reported to be an efficient reagent for the formation of thioamides from nitriles and for phosphorylation reactions .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₄H₁₁O₃PS

- Molecular Weight : 170.17 g/mol

- CAS Number : 2465-65-8

O,O-Diethyl hydrogen thiophosphate is the diethyl ester of phosphorothioic acid and serves as a precursor to various organophosphate compounds, including insecticides. Its structure includes a phosphorus atom bonded to two ethyl groups and a thiol group, which contributes to its reactivity and biological activity .

Agricultural Applications

This compound is primarily utilized in agriculture as an insecticide and pesticide. Its effectiveness arises from its ability to inhibit acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system in insects. This inhibition leads to the accumulation of acetylcholine, resulting in paralysis and death of the target pests.

Pesticide Development

The compound is involved in the synthesis of various pesticides, including:

- Diazinon : A widely used insecticide that metabolizes into diethylthiophosphate, which is a significant metabolite found in environmental samples .

- Terbufos : An organophosphate insecticide produced from diethyl dithiophosphoric acid, which is derived from this compound .

Metabolic Pathways

This compound undergoes metabolic transformation in organisms, primarily through hydrolysis and oxidation processes. Key metabolites include diethylthiophosphate and other derivatives that exhibit varying degrees of toxicity.

Human Metabolism

In humans, this compound is recognized as a xenobiotic metabolite with potential health implications:

- Toxicity : It has been linked to DNA damage in hepatic cell lines and alterations in sperm chromatin condensation among agricultural workers exposed to organophosphates .

- Biochemical Reactions : The metabolism involves cytochrome P450 enzymes that convert it into more toxic forms, emphasizing the importance of understanding individual susceptibility based on genetic polymorphisms .

Toxicological Studies

The compound's toxicological profile has been extensively studied due to its implications for human health and environmental safety.

Genotoxicity

Research indicates that this compound can induce genotoxic effects:

- Studies have shown a correlation between urinary levels of diethylthiophosphate and increased frequency of sperm aneuploidy among exposed populations .

- The compound's ability to cause cytotoxic effects in human peripheral blood mononuclear cells highlights its potential as a genotoxic agent .

Agricultural Worker Exposure

A notable case study examined rural agricultural workers exposed to organophosphates, revealing:

- Increased urinary levels of diethylthiophosphate correlated with reproductive health issues.

- The study underscored the need for monitoring pesticide exposure to mitigate health risks associated with chronic exposure to organophosphates .

Environmental Impact Studies

Environmental studies have focused on the degradation of this compound in soil and water systems:

Mechanism of Action

The mechanism of action of O,O-Diethyl hydrogen thiophosphate involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as phosphotriesterase, which plays a role in the hydrolysis of organophosphates . The compound’s effects are mediated through its ability to form covalent bonds with active sites of enzymes, leading to their inactivation. This mechanism is particularly relevant in its use as a pesticide, where it disrupts the normal functioning of pests’ nervous systems .

Comparison with Similar Compounds

- O,O-Diethyl thiophosphate (potassium salt)

- Diethyl dithiophosphate

- Dimethylthiophosphate

- Methylphosphonothioic acid O-ethyl ester

- Sulfotep

- Phosphorothioic O,O,O-acid

Comparison: O,O-Diethyl hydrogen thiophosphate is unique due to its specific ester configuration and thiophosphoric acid functional group. Compared to similar compounds, it exhibits distinct reactivity patterns and biological activities. For instance, diethyl dithiophosphate has a different sulfur configuration, leading to variations in its chemical behavior and applications .

Biological Activity

O,O-Diethyl hydrogen thiophosphate (DEHTP) is an organophosphate compound that falls under the category of thiophosphate diesters. This compound is structurally characterized by the presence of a thiophosphate functional group, which significantly influences its biological activity. DEHTP is known for its potential toxicity and its role in various biochemical processes, particularly in relation to enzyme inhibition and metabolic pathways.

- Chemical Formula : CHOPS

- Molecular Weight : 170.17 g/mol

- CAS Number : 5871-17-0

DEHTP's biological activity primarily stems from its ability to inhibit acetylcholinesterase (AChE), an essential enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. The inhibition of AChE leads to an accumulation of acetylcholine at synaptic clefts, resulting in prolonged stimulation of postsynaptic receptors, which can cause neurological symptoms and toxicity.

Key Reactions

-

Inhibition of Cholinesterase :

- DEHTP covalently binds to serine residues in the active site of AChE, preventing the hydrolysis of acetylcholine.

- This reaction is crucial in understanding the acute toxicity associated with organophosphate exposure.

- Metabolic Pathways :

Acute Toxicity

Acute exposure to DEHTP can lead to symptoms such as:

- Muscle twitching

- Respiratory distress

- Convulsions

The severity of these symptoms correlates with the dose and duration of exposure. Studies indicate that ingestion of less than 40 grams can be fatal, highlighting its high toxicity .

Chronic Effects

Chronic exposure to DEHTP has been associated with:

- Neurological sequelae, including cognitive deficits and motor dysfunction.

- Alterations in reproductive health, particularly affecting sperm quality .

Research Findings

Recent studies have explored the biochemical implications of DEHTP exposure:

Case Studies

- Occupational Exposure : A study conducted on agricultural workers exposed to organophosphates reported elevated levels of urinary diethyl phosphate metabolites, correlating with decreased cholinesterase activity and increased oxidative stress markers .

- Environmental Impact : Research indicated that DEHTP is highly toxic to aquatic organisms, raising concerns about its environmental persistence and bioaccumulation .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting and quantifying O,O-diethyl hydrogen thiophosphate in biological matrices?

- Methodology : Gas chromatography (GC) coupled with nitrogen-phosphorus detection (NPD) or flame photometric detection (FPD) is widely used. Derivatization with pentafluorobenzyl esters improves volatility and sensitivity for thiophosphate detection. Recovery rates vary: 47–62% for O,O-diethyl phosphate (DEP) and 92–106% for O,O-diethyl thiophosphate (DETP) in fecal samples, highlighting the need for matrix-specific optimization .

- Key Considerations : Validate methods using authentic reference standards to account for matrix interference, particularly in complex biological samples .

Q. How can researchers optimize synthesis routes for this compound?

- Methodology : React trisodium thiophosphate with chlorinated intermediates under anhydrous conditions (e.g., pyridine or acetonitrile). For example, O,O′-diethyl chlorothiophosphate reacts with hydroxyl-bearing substrates at room temperature, yielding thiophosphate esters with ~13% efficiency .

- Challenges : Low yields due to side reactions; use triethylamine as a base to neutralize HCl byproducts and improve reaction efficiency .

Q. What factors influence the stability of this compound in aqueous solutions?

- Findings : Degradation under UV/H₂O₂ treatment produces byproducts like O,O-diethyl-methyl thiophosphate and O,O,O-triethyl thiophosphate. Stability depends on pH, UV exposure, and oxidizing agents. Quantify degradation kinetics using HPLC with authentic standards .

- Practical Tip : Store samples at 2–8°C to minimize hydrolysis and photodegradation .

Advanced Research Questions

Q. How can contradictory recovery rates in metabolic studies of this compound be resolved?

- Case Study : Recovery discrepancies (e.g., 47% for DEP vs. 92% for DETP in fecal matrices ) suggest differential interactions with sample components. Use isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects. Validate methods across multiple matrices (e.g., urine, plasma) to identify systemic biases .

- Data Interpretation : Statistically analyze recovery trends using multivariate regression to isolate variables like pH or organic content .

Q. What are the dominant degradation pathways of this compound in environmental systems?

- Pathways : Hydrolysis (pH-dependent), photolysis (UV-induced cleavage of P–S bonds), and microbial degradation. Key intermediates include thiophosphoric acid and ethyl phosphate derivatives. Track pathways via LC-MS/MS and compare with computational models (e.g., QSAR) .

- Implications : Degradation products like 4-nitrophenol (from parathion degradation) may exhibit higher toxicity than the parent compound, necessitating ecotoxicological assessments .

Q. How does the environmental fate of this compound differ across soil and aquatic systems?

- Soil Behavior : Adsorbs to organic matter via hydrogen bonding, reducing mobility. Half-life ranges from days to weeks, depending on microbial activity and redox conditions .

- Aquatic Systems : Hydrolyzes faster in alkaline water (t₁/₂ < 24 hours at pH 9). Monitor sediment interactions, as thiophosphates can accumulate in anaerobic zones .

- Regulatory Insight : Classified as an environmentally hazardous substance (UN Class 9) due to aquatic toxicity; use OECD 301B biodegradation tests for regulatory compliance .

Data Contradiction Analysis

Q. Why do studies report conflicting bioaccumulation factors (BAFs) for this compound in aquatic organisms?

- Root Cause : Variability in test species (e.g., fish vs. invertebrates), exposure durations, and lipid content adjustments. Standardize BAF calculations using lipid-normalized concentrations and controlled exposure regimes .

- Mitigation : Conduct comparative studies using ISO 17073 protocols to harmonize BAF reporting across laboratories .

Methodological Recommendations

- Detection : Prioritize GC-FPD for specificity toward phosphorus-sulfur bonds .

- Synthesis : Optimize solvent systems (e.g., anhydrous acetonitrile) to enhance yield and purity .

- Ecotoxicology : Combine acute toxicity assays (e.g., Daphnia magna OECD 202) with chronic exposure models to assess long-term ecological risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.